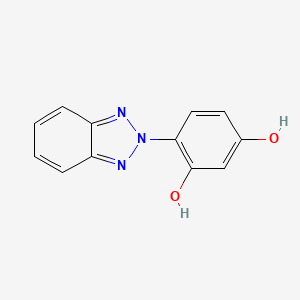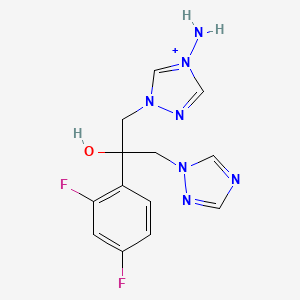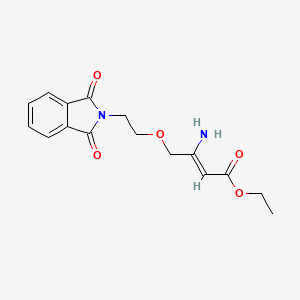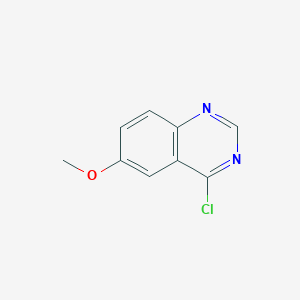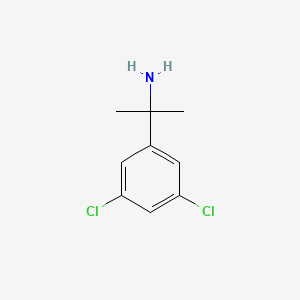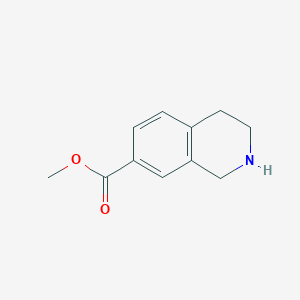
Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate
Overview
Description
Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals. The structure of this compound includes a tetrahydroisoquinoline core with a methyl ester group at the 7th position, making it a valuable scaffold in medicinal chemistry .
Mechanism of Action
Target of Action
Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate, also known as 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), is an endogenous monoamine . It primarily targets the dopamine (DA) receptors in the brain . The compound’s interaction with these receptors plays a crucial role in its mechanism of action .
Mode of Action
This compound interacts with the agonistic conformation of dopamine receptors . This interaction results in the inhibition of the formation of 3,4-dihydroxyphenylacetic acid and the production of free radicals . Additionally, this compound shifts dopamine catabolism towards COMT-dependent O-methylation .
Biochemical Pathways
This compound affects the dopamine metabolism pathway . By interacting with dopamine receptors and inhibiting the formation of 3,4-dihydroxyphenylacetic acid, it alters the normal functioning of this pathway . The downstream effects include the reduction of free radical production and a shift in dopamine catabolism .
Pharmacokinetics
The ADME properties of this compound indicate that it has high gastrointestinal absorption and is a substrate of P-glycoprotein . Its lipophilicity and water solubility properties suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are significant. It demonstrates neuroprotective activity, preventing the neurotoxic effects of certain endogenous neurotoxins . It also produces an antidepressant-like effect similar to the effect of imipramine . These effects are believed to be due to its ability to inhibit monoamine oxidase A/B (MAO A/B), scavenge free radicals, and antagonize the glutamatergic system .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature can affect its stability . Furthermore, its systemic administration and the presence of other substances in the body can influence its action and efficacy . More research is needed to fully understand the impact of environmental factors on the action of this compound.
Biochemical Analysis
Biochemical Properties
Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate is known to interact with various enzymes and proteins. It has been found to inhibit the activity of monoamine oxidase A/B (MAO A/B), an enzyme involved in the metabolism of neurotransmitters . This interaction can influence the levels of neurotransmitters in the brain, potentially affecting mood and behavior .
Cellular Effects
In cellular processes, this compound has been shown to have neuroprotective effects . It can prevent the neurotoxic effect of 1-methyl-4-phenylpyridinium ion (MPP+), a neurotoxin associated with Parkinson’s disease . This suggests that it may influence cell signaling pathways and gene expression related to neuroprotection .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It is a reversible short-acting moderate inhibitor of MAO A/B , which means it can bind to these enzymes and temporarily reduce their activity. This can lead to changes in neurotransmitter levels and potentially influence gene expression related to mood and behavior .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, it has been shown to produce an antidepressant-like effect similar to imipramine when administered systemically in rats
Metabolic Pathways
This compound is involved in the metabolism of neurotransmitters through its inhibition of MAO A/B . This could affect metabolic flux or metabolite levels in the brain. Detailed information on specific enzymes or cofactors it interacts with is not currently available.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydroisoquinoline derivatives. This reaction involves the condensation of a biogenic amine with an aldehyde or ketone under acidic conditions . Another method includes the Petasis reaction, which combines an amine, an aldehyde, and a boronic acid to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale Pictet-Spengler reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the tetrahydroisoquinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions include quinoline derivatives, alcohols, and substituted tetrahydroisoquinolines, which can be further utilized in various synthetic applications .
Scientific Research Applications
Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the synthesis of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate can be compared with other similar compounds such as:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Used in the synthesis of natural products and pharmaceuticals.
1-Benzyl-1,2,3,4-tetrahydroisoquinoline: Exhibits potent neurotoxic actions
These compounds share the tetrahydroisoquinoline core but differ in their functional groups and biological activities, highlighting the unique properties of this compound .
Properties
IUPAC Name |
methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)9-3-2-8-4-5-12-7-10(8)6-9/h2-3,6,12H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRHEGJEBOGNAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CCNC2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443112 | |
| Record name | Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220247-50-7 | |
| Record name | Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
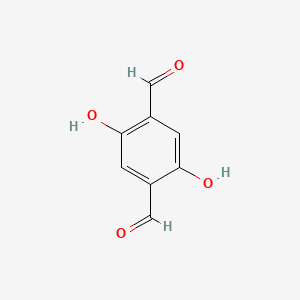
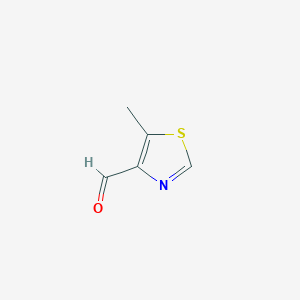
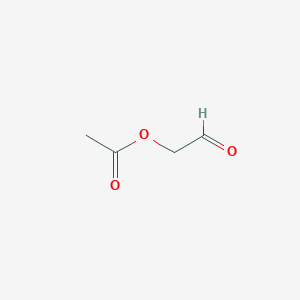

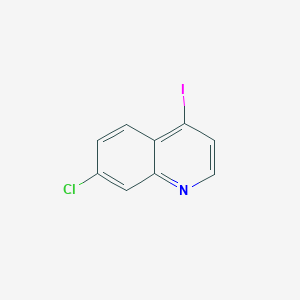
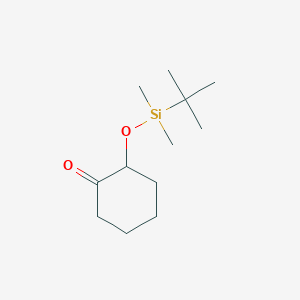
![1-(Imidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B1588982.png)
![5-Chloro-7-methyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B1588988.png)
